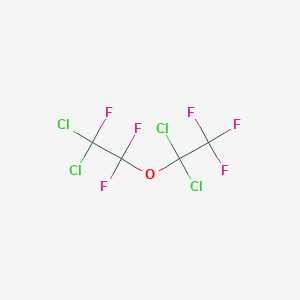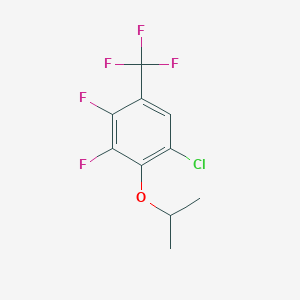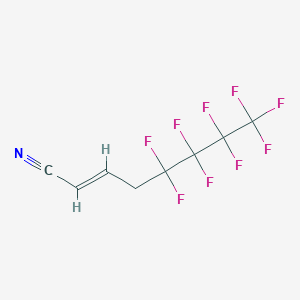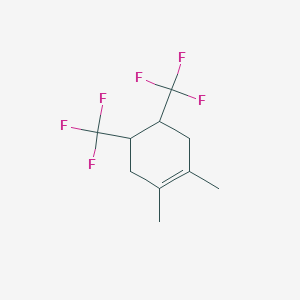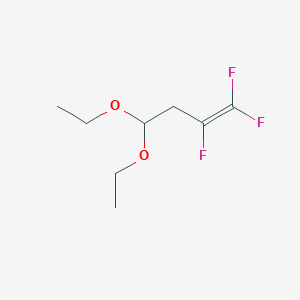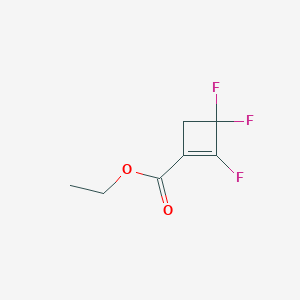
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has the molecular formula C7H7F3O2 and a molecular weight of 180.12 g/mol. Its structure includes a cyclobutene ring substituted with trifluoromethyl and carboxylic acid ethyl ester groups, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated precursors with ethyl diazoacetate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced reactors and separation techniques to ensure high efficiency and product quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety in production.
化学反应分析
Types of Reactions
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism by which 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethyl vinyl ether
Uniqueness
Compared to similar compounds, 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has a unique cyclobutene ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
ethyl 2,3,3-trifluorocyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-7(9,10)5(4)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSZYSXJANLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(C1)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)

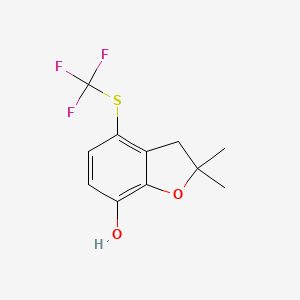
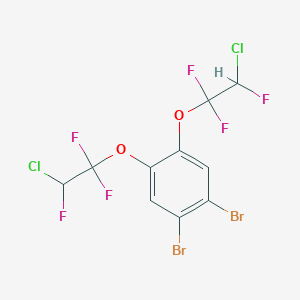
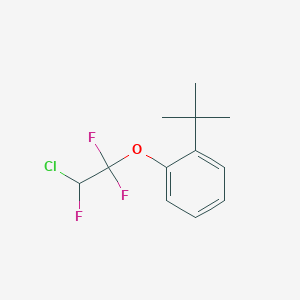
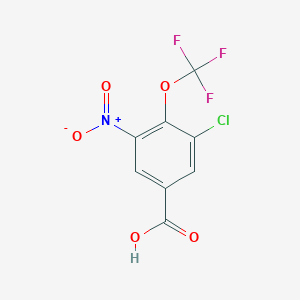
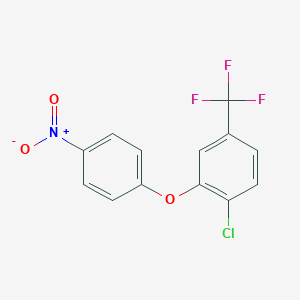
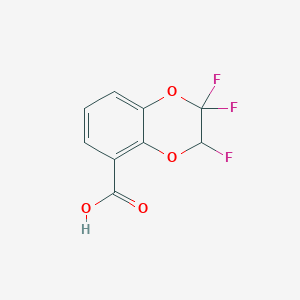
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
